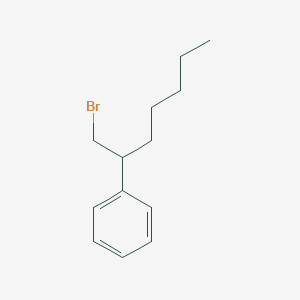
1-Bromo-2-phenylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-phenylheptane is an organic compound that belongs to the class of alkyl halides It consists of a heptane chain with a bromine atom attached to the first carbon and a phenyl group attached to the second carbon
Vorbereitungsmethoden
1-Bromo-2-phenylheptane can be synthesized through several methods:
-
Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]
-
Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .
Analyse Chemischer Reaktionen
1-Bromo-2-phenylheptane undergoes various types of chemical reactions:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.
-
Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-phenylheptane has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.
-
Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Material Science: : It is used in the preparation of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-phenylheptane can be compared with other similar compounds such as:
-
1-Bromo-2-phenylethane: : This compound has a shorter carbon chain and exhibits different reactivity due to the absence of additional carbon atoms.
-
1-Bromo-2-phenylpropane: : With an additional carbon atom compared to 1-Bromo-2-phenylethane, this compound shows intermediate properties between 1-Bromo-2-phenylethane and this compound.
-
1-Bromo-2-phenylbutane: : This compound has a longer carbon chain and exhibits different physical and chemical properties compared to this compound .
Eigenschaften
Molekularformel |
C13H19Br |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
1-bromoheptan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
InChI-Schlüssel |
PJBXTWDRVTXNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


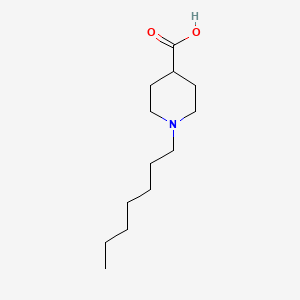
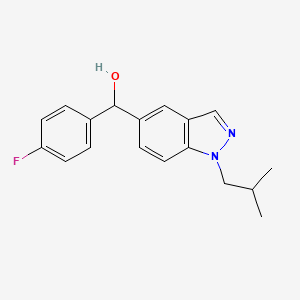
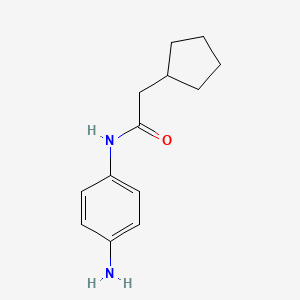

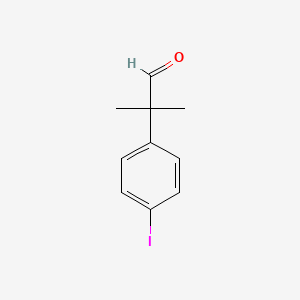
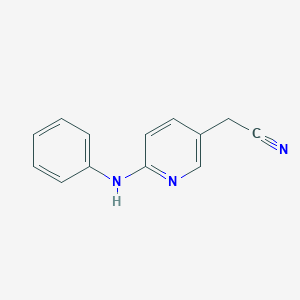
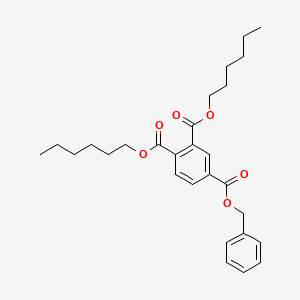
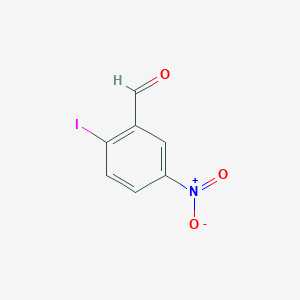
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
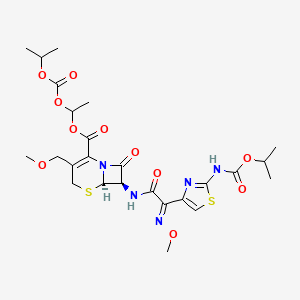


![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)

